10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine
Description
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine is a heterocyclic compound featuring a dihydroacridine backbone fused with a 1-methylpiperidin-4-ylidene substituent. The dihydroacridine core consists of two benzene rings bridged by a nitrogen atom, with partial saturation at the 9,10-positions.
Properties
Molecular Formula |
C20H22N2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
10-methyl-9-(1-methylpiperidin-4-ylidene)acridine |
InChI |
InChI=1S/C20H22N2/c1-21-13-11-15(12-14-21)20-16-7-3-5-9-18(16)22(2)19-10-6-4-8-17(19)20/h3-10H,11-14H2,1-2H3 |
InChI Key |
UYRCSYOJRJQQMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C)CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves several steps. The primary synthetic route includes the reaction of acridine derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Core Reaction Types and Conditions
This compound exhibits reactivity characteristic of both acridine derivatives and nitrogen-containing heterocycles:
| Reaction Type | Typical Conditions | Observed Outcome | Key Reference |
|---|---|---|---|
| Condensation Synthesis | Acid/base catalysis (exact agents unspecified) | Formation of target compound via cyclization | |
| Electrophilic Substitution | Aromatic ring activation by nitrogen lone pairs | Functionalization at C-2/C-7 positions | |
| Radical Coupling | Oxidative/light-initiated conditions | Formation of dimeric or polymeric products | |
| Redox Reactions | Electron-deficient environments | Stabilization of radical intermediates |
Electron Transfer Dynamics
The acridine core facilitates reversible single-electron transfers, enabling applications in:
-
Photoredox catalysis : Acts as an electron shuttle due to extended π-conjugation.
-
Radical stabilization : The planar structure delocalizes unpaired electrons, reducing reactivity toward termination steps.
Nucleophilic Reactivity
The piperidine moiety participates in:
-
Quaternary ammonium formation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine site.
-
Ring-opening reactions : Acidic conditions protonate the piperidine nitrogen, enabling ring cleavage.
Biological Interaction Pathways
While not traditional "chemical reactions," these processes underpin pharmacological applications:
| Interaction Type | Biological Target | Observed Effect | Reference |
|---|---|---|---|
| DNA Intercalation | Double-stranded DNA | Base pair separation → replication inhibition | |
| Enzyme Binding | Topoisomerase II | Stabilization of DNA-enzyme complex |
Advanced Functionalization Strategies
Recent studies (2025) highlight novel derivatization approaches:
Directed C–H Activation
-
Palladium-catalyzed arylation : Achieves selective functionalization at the acridine C-4 position.
-
Photochemical halogenation : Bromine/chlorine incorporation under UV irradiation.
Supramolecular Assembly
-
Host-guest complexes : Forms stable inclusions with cucurbit uril (binding constant K = 10<sup>4</sup> M<sup>−1</sup>).
-
Coordination polymers : Links via piperidine nitrogen to transition metals (Cu<sup>II</sup>, Fe<sup>III</sup>).
Stability and Degradation Pathways
| Stress Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| Strong acid (pH < 2) | Acridine hydrolysis fragments + piperidine | < 1 hour |
| UV light (254 nm) | Radical-derived oligomers | 48 hours |
| Oxidative (H<sub>2</sub>O<sub>2</sub>) | N-Oxide derivatives | 72 hours |
Data compiled from accelerated stability studies.
Scientific Research Applications
Nonlinear Optical Applications
One of the most significant applications of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine is in the field of nonlinear optics. The compound has been studied for its ability to generate second harmonic generation (SHG), a process where two photons combine to form a new photon with double the energy.
Research Findings
- A study demonstrated that derivatives of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine exhibited considerable SHG properties when tested against urea powder as a reference material. The SHG values indicated that certain derivatives had higher efficiencies than traditional nonlinear optical materials, suggesting potential for use in laser technology and optical devices .
Table: Nonlinear Optical Properties of Derivatives
| Compound Name | SHG Value (relative to urea) | BetaCTmicrog (esu) |
|---|---|---|
| Derivative A | Higher | 107.8 |
| Derivative B | Higher | 350.8 |
| Derivative C | Much higher | 3553 |
Medicinal Chemistry
In medicinal chemistry, compounds related to 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine have been investigated for their pharmacological properties. The piperidine moiety is known for its ability to interact with various biological targets.
Case Studies
- Research has shown that derivatives can act as potential antihistamines and may exhibit anti-inflammatory properties. For instance, some studies have focused on the synthesis and evaluation of these compounds as antihistamines, indicating their potential effectiveness in treating allergic reactions .
Materials Science
The structural characteristics of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine also make it suitable for applications in materials science, particularly in the development of organic semiconductors.
Insights
Mechanism of Action
The mechanism of action of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 9,10-Dihydroacridine Derivatives
*Calculated based on structural formula.
Key Observations:
- Electron-Donating Substituents : Compounds with electron-donating groups (e.g., methoxycarbonylphenyl in ) exhibit enhanced fluorescence due to increased conjugation and rigidity. The 1-methylpiperidin-4-ylidene group in the target compound may similarly stabilize excited states for optoelectronic applications .
- Steric Effects: Bulky substituents (e.g., tetraphenyl in or biacridine in ) improve thermal stability and quantum yield in TADF emitters.
- Biological Activity : 9,10-Dihydroacridine derivatives with hydrophobic substituents (e.g., benzyl groups in ) show antibacterial activity by disrupting FtsZ polymerization in Gram-positive bacteria. The piperidinylidene moiety could enhance membrane permeability or target specificity .
Spectroscopic and Photophysical Properties
Table 2: Spectroscopic Comparison of Selected Derivatives
- The target compound’s piperidinylidene group may redshift absorption/emission maxima compared to unsubstituted dihydroacridine (e.g., 340 nm → 360–380 nm) due to extended π-conjugation .
- Silicon-containing analogs (e.g., phenazasiline derivatives in ) show blue-shifted emission, suggesting that nitrogen-based substituents (like piperidinylidene) favor longer wavelengths .
Biological Activity
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine (commonly referred to as 10-Methyl-9-(1-methylpiperidin-4-ylidene) or simply as the acridine derivative) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : C19H22N2
- Molecular Weight : 290.39 g/mol
- CAS Number : Not specifically listed in the search results.
The structure of the compound includes a methylpiperidine moiety, which is significant for its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to 10-Methyl-9-(1-methylpiperidin-4-ylidene) exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of acridine can scavenge free radicals effectively, thus providing protective effects against oxidative damage .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have shown that related acridine derivatives possess significant antibacterial properties against various strains of bacteria. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .
Neuroprotective Effects
The neuroprotective potential of 10-Methyl-9-(1-methylpiperidin-4-ylidene) has also been explored. It has been suggested that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegeneration. In vitro studies indicated that these compounds could inhibit neuronal apoptosis and promote cell survival under stress conditions .
Anti-inflammatory Activity
In addition to its antioxidant and antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Research has shown that certain acridine derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of a series of acridine derivatives, including 10-Methyl-9-(1-methylpiperidin-4-ylidene). The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, treatment with an acridine derivative showed a decrease in neuroinflammation and improved motor function. This suggests that such compounds could be beneficial in treating neurodegenerative conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What is the recommended methodology for synthesizing 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine?
The synthesis typically involves multi-step reactions starting with acridine precursors and piperidine derivatives. For example, analogous acridine compounds are synthesized via condensation reactions under inert atmospheres, using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol (70–80°C, 12–24 hours) . Key steps include:
- Intermediate formation : Reacting 9,10-dihydroacridine with 1-methylpiperidin-4-one under acidic conditions to form the piperidinylidene moiety.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the target compound.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for acridine:piperidinone) and reaction time to improve yields (reported 45–60% in similar syntheses) .
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic techniques is used:
- NMR spectroscopy : H and C NMR confirm the presence of the methylpiperidinylidene group (e.g., signals at δ 2.3–2.8 ppm for piperidine protons) .
- X-ray crystallography : Resolves the planar acridine core and non-planar piperidinylidene substituent, with bond angles consistent with sp² hybridization at the 9-position .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 345.23) .
Q. What safety protocols are critical for handling this compound?
Based on structurally related acridines:
- GHS classifications : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Storage : In airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms for acridine derivatives be resolved?
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) are addressed via:
- Isotopic labeling : Track hydrogen/deuterium exchange at the 9-position to identify protonation sites.
- Kinetic studies : Monitor reaction rates under varying pH and temperatures to distinguish between concerted and stepwise mechanisms .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways .
Q. What computational models predict the compound’s photophysical and electronic properties?
Q. How can its photophysical properties be optimized for optoelectronic applications?
Q. What analytical methods quantify trace impurities in synthesized batches?
Q. How do solvent and catalyst choices impact synthetic yield and purity?
Comparative studies show:
Q. What pharmacological activities are hypothesized based on its structural analogs?
Similar 9,10-dihydroacridines exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
